molecular formula C12H10KO5S2 B1632236 Potassium 3-(phenylsulfonyl)benzenesulfonate CAS No. 63316-43-8

Potassium 3-(phenylsulfonyl)benzenesulfonate

Cat. No.: B1632236
CAS No.: 63316-43-8
M. Wt: 337.4 g/mol
InChI Key: AZAXDEGLWYZTDO-UHFFFAOYSA-N
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Description

Potassium 3-(phenylsulfonyl)benzenesulfonate is a chemical compound with the molecular formula C12H9KO5S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its high thermal stability and is often used as an additive in various industrial processes .

Biochemical Analysis

Biochemical Properties

Potassium 3-(phenylsulfonyl)benzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with sulfonate-binding proteins, which are crucial for the metabolism of sulfonate compounds. The nature of these interactions often involves the binding of the sulfonate group to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, it can inhibit the activity of sulfonate-metabolizing enzymes by binding to their active sites. This binding interaction prevents the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway it is involved in. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for the metabolism of sulfonate compounds. The compound can affect metabolic flux and metabolite levels by inhibiting or modulating the activity of key enzymes in these pathways. For example, it can inhibit sulfonate-metabolizing enzymes, leading to an accumulation of sulfonate compounds and altered metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of the compound in specific tissues or cellular compartments. For instance, this compound may be transported into cells via specific sulfonate transporters, leading to its accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the cytoplasm or nucleus, where it can interact with enzymes, receptors, and other biomolecules. The subcellular localization of this compound can affect its ability to modulate biochemical pathways and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-(phenylsulfonyl)benzenesulfonate can be synthesized through several methods. One common synthetic route involves the sulfonation of diphenyl sulfone followed by neutralization with potassium hydroxide. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and stringent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(phenylsulfonyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinate salts, and various substituted aromatic compounds. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Potassium 3-(phenylsulfonyl)benzenesulfonate has numerous scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Potassium diphenylsulfone sulfonate
  • Potassium 3-(phenylsulphonyl)benzenesulphonate
  • 3-Phenylsulfonylbenzenesulfonic acid potassium salt

Uniqueness

Potassium 3-(phenylsulfonyl)benzenesulfonate is unique due to its high thermal stability and specific chemical reactivity. Compared to similar compounds, it offers superior performance as a flame retardant additive and has distinct applications in various industrial processes .

Properties

CAS No.

63316-43-8

Molecular Formula

C12H10KO5S2

Molecular Weight

337.4 g/mol

IUPAC Name

potassium;3-(benzenesulfonyl)benzenesulfonate

InChI

InChI=1S/C12H10O5S2.K/c13-18(14,10-5-2-1-3-6-10)11-7-4-8-12(9-11)19(15,16)17;/h1-9H,(H,15,16,17);

InChI Key

AZAXDEGLWYZTDO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)O.[K]

Key on ui other cas no.

63316-43-8

physical_description

DryPowde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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